Ebastine N-Oxide

Pharmaceutical Analysis Reference Standards Impurity Profiling

Ebastine N-Oxide (CAS 1429071-63-5) is the definitive EP-specified reference standard for quantifying the N-oxide impurity in Ebastine API. As a cis-isomer (EP Impurity F) with distinct HPLC retention, generic N-oxide standards cannot substitute for this compound in regulatory workflows. Required for ANDA submissions, GMP batch release testing, and oxidative stability-indicating method validation. Available as a characterized mixture for system suitability per EP monograph. Order now to ensure pharmacopeial compliance.

Molecular Formula C32H39NO3
Molecular Weight 485.7 g/mol
CAS No. 1429071-63-5
Cat. No. B1436023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbastine N-Oxide
CAS1429071-63-5
Molecular FormulaC32H39NO3
Molecular Weight485.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-]
InChIInChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3
InChIKeyPFOUEGNOVHBNHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ebastine N-Oxide (CAS 1429071-63-5) as a Critical Analytical Reference Standard for Impurity Profiling in Ebastine API and Drug Products


Ebastine N-Oxide, also designated as Ebastine EP Impurity F (CAS 1429071-63-5), is a fully characterized organic compound that serves as an essential reference standard for the detection, identification, and quantification of N-oxide related impurities in the active pharmaceutical ingredient (API) Ebastine . It is a piperidine N-oxide derivative formed during the synthesis or degradation of Ebastine and is listed as a specified impurity in the European Pharmacopoeia (EP) monograph for Ebastine [1]. As a mixture of cis- and trans-isomers, its precise characterization and availability are mandatory for regulatory compliance in pharmaceutical quality control (QC), analytical method development, and validation (AMV), as well as for supporting Abbreviated New Drug Applications (ANDA) .

Why Ebastine N-Oxide Cannot Be Substituted with Other Ebastine Impurities or Generic N-Oxide Standards in Analytical Workflows


Generic N-oxide standards or other Ebastine-related impurities cannot replace Ebastine N-Oxide (CAS 1429071-63-5) in analytical workflows due to its specific molecular structure and chromatographic behavior, which directly correspond to the exact impurity profile defined in the European Pharmacopoeia (EP) monograph for Ebastine [1]. The compound exists as a mixture of cis- and trans-isomers (EP Impurity F and G, respectively), with each isomer having a distinct retention time under validated HPLC conditions . Substitution with a non-EP impurity, such as Ebastine Impurity D or a different N-oxide, would result in inaccurate retention time markers, false-positive or false-negative impurity detection, and ultimately, failure to meet regulatory requirements for ANDA submissions or commercial batch release .

Ebastine N-Oxide (CAS 1429071-63-5): Quantified Differentiation from Closest Analogs and In-Class Impurities


Purity and Characterization: Ebastine N-Oxide (EP Impurity F) Offers Higher Analytical Confidence than Non-Pharmacopeial Impurities

As a European Pharmacopoeia (EP) specified impurity, Ebastine N-Oxide (CAS 1429071-63-5) is supplied with a purity of ≥95% (HPLC), which is a critical requirement for its use as a reference standard in quantitative impurity testing . In contrast, many non-EP Ebastine impurities are available at lower or unspecified purity levels, increasing the risk of co-eluting peaks and inaccurate quantification . The high purity of the EP Impurity F ensures that its measured area count in HPLC chromatograms corresponds accurately to the N-oxide impurity content in the sample, enabling precise compliance with the EP monograph's limit of ≤0.5% for total related substances .

Pharmaceutical Analysis Reference Standards Impurity Profiling

Regulatory Identity: Ebastine N-Oxide as EP Impurity F Provides a Direct Link to Pharmacopeial Methods, Unlike Non-EP Impurities

Ebastine N-Oxide (CAS 1429071-63-5) is explicitly listed as 'Impurity F' in the European Pharmacopoeia (EP) monograph for Ebastine, with a defined chemical structure and a specified retention time relative to the main peak in the official HPLC method [1]. Non-EP impurities, such as Ebastine Impurity 1 or process-related byproducts, lack this defined regulatory identity, meaning their acceptance in ANDA submissions or DMF filings is not guaranteed [2]. Using the EP-designated impurity ensures that the analytical method is directly aligned with the pharmacopeial standard, simplifying method transfer and regulatory review.

Regulatory Compliance Pharmacopoeial Standards ANDA Submissions

Isomeric Specificity: Ebastine N-Oxide as a Mixture of Cis/Trans Isomers (Impurity F & G) Enables Accurate Peak Identification in HPLC Analysis

Ebastine N-Oxide (CAS 1429071-63-5) exists as a mixture of cis- and trans-isomers, designated as EP Impurity F and G, respectively, with each isomer having a distinct retention time in the EP-specified HPLC method . In contrast, the parent drug Ebastine (CAS 90729-43-4) is a single isomer, and its primary active metabolite, Carebastine, is also a single entity [1]. The presence of two peaks from the N-oxide mixture provides a unique chromatographic signature that can be used to confirm the identity of this specific impurity and differentiate it from other potential impurities that may co-elute [2].

Chiral Chromatography Isomeric Impurities Method Validation

Structural Differentiation: Molecular Weight and Formula Distinguish Ebastine N-Oxide from Parent Drug and Other Metabolites

Ebastine N-Oxide (C32H39NO3, MW: 485.66 g/mol) has a distinct molecular formula and mass compared to the parent drug Ebastine (C32H39NO2, MW: 469.67 g/mol) and its major metabolites: Carebastine (C32H39NO4, MW: 501.66 g/mol), Hydroxyebastine (C32H39NO3, MW: 485.66 g/mol, same formula but different structure), and Desalkylebastine (MW: 268.4 g/mol) [1]. This differentiation is critical in LC-MS/MS analysis, where the parent ion m/z of 485.7 for Ebastine N-Oxide can be specifically selected in multiple reaction monitoring (MRM) to avoid interference from the parent drug (m/z 470.7) or active metabolite (m/z 500.6) [2].

Mass Spectrometry Metabolite Identification Structural Elucidation

Stability and Storage: Ebastine N-Oxide Requires -20°C Storage for Long-Term Stability, a Key Differentiator from More Stable Impurities

Ebastine N-Oxide (CAS 1429071-63-5) is documented to require storage at -20°C for long-term stability to prevent degradation, as indicated by multiple reference standard suppliers . In comparison, the parent drug Ebastine and its major metabolite Carebastine are stable at room temperature or 2-8°C for extended periods . This thermal instability of the N-oxide group necessitates stringent cold-chain handling, which is a critical logistical and quality consideration for laboratories procuring this specific impurity standard.

Stability Studies Reference Standard Management Cold Chain Logistics

Analytical Method Validation: Ebastine N-Oxide as a Key Marker in the EP Monograph for System Suitability and Peak Resolution

The European Pharmacopoeia (EP) monograph for Ebastine uses Ebastine N-Oxide (Impurity F) as a critical component in the system suitability test for the related substances HPLC method, requiring baseline separation of the cis- and trans-isomers (Impurity F and G) from the main ebastine peak [1]. Failure to achieve this resolution indicates that the chromatographic system is not performing to specification, and the analysis is invalid. In contrast, many in-house methods for impurity profiling may not include a similarly challenging system suitability marker, potentially masking co-elution issues [2].

HPLC Method Validation System Suitability Peak Purity

Ebastine N-Oxide (CAS 1429071-63-5): Core Industrial and Research Applications Stemming from Validated Differentiation


Pharmaceutical Quality Control (QC) and Batch Release Testing for Ebastine API and Drug Products

Ebastine N-Oxide is the definitive reference standard for identifying and quantifying the N-oxide impurity in Ebastine API and finished dosage forms. QC laboratories use it to spike test samples or create calibration curves, ensuring that the level of this specific impurity is below the limit specified in the EP monograph (typically ≤0.5% for total related substances) [1]. This is a non-negotiable step for GMP batch release.

Analytical Method Development and Validation (AMV) for ANDA Submissions

Generic pharmaceutical companies developing an Abbreviated New Drug Application (ANDA) for Ebastine must demonstrate an analytical method capable of separating and quantifying all specified impurities, including the N-oxide. Ebastine N-Oxide (EP Impurity F) is required to establish system suitability (resolution between cis/trans isomers and the main peak) and to validate method accuracy, precision, and specificity [2].

Forced Degradation and Stability-Indicating Method Studies

During the development of stability-indicating methods, Ebastine API is subjected to oxidative stress conditions (e.g., hydrogen peroxide). The N-oxide is a primary degradation product formed under these conditions. Using the Ebastine N-Oxide reference standard allows researchers to confirm peak identity, assess the extent of degradation, and ensure the analytical method can accurately track this critical degradation pathway .

LC-MS/MS Method Development for Metabolite and Impurity Profiling in Biological Matrices

While Ebastine N-Oxide is not a major circulating metabolite, its distinct molecular weight (m/z 485.7) and fragmentation pattern make it a useful marker for developing specific MRM transitions in LC-MS/MS methods. Researchers can use the pure standard to optimize MS parameters and ensure that the analytical method can differentiate the N-oxide from the parent drug (m/z 470.7) and the active metabolite Carebastine (m/z 500.6), preventing cross-interference in complex biological samples [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ebastine N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.